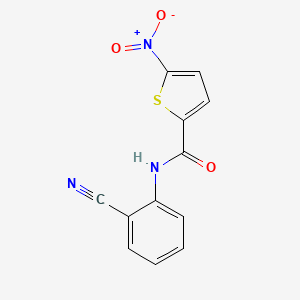

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and versatility in various chemical reactions. The presence of both a cyano group and a nitro group in the structure of this compound makes it an interesting compound for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-cyanobenzylamine with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base catalysts.

Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

Reduction: 2-amino-5-nitrothiophene-2-carboxamide.

Substitution: Various substituted thiophene derivatives.

Cyclization: Heterocyclic compounds such as quinazolines.

Applications De Recherche Scientifique

Antibacterial Activity

One of the primary applications of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is its antibacterial properties. Research has shown that derivatives of nitrothiophene carboxamides exhibit potent activity against a range of bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug, requiring activation by specific nitroreductases within bacterial cells to exert its bactericidal effects.

Case Study: In Vitro Evaluation

A study demonstrated that nitrothiophene carboxamide derivatives, including this compound, were effective against efflux-deficient strains of E. coli, showcasing their potential to overcome common resistance mechanisms in bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Klebsiella spp. | 64 µg/mL |

| Shigella spp. | 16 µg/mL |

| Salmonella spp. | 32 µg/mL |

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that compounds containing the nitrothiophene moiety can inhibit cell viability in various cancer cell lines, including breast cancer and melanoma.

Case Study: Cytotoxicity Assessment

In vitro tests on human breast cancer cells (MCF-7) revealed that this compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for development as an anticancer agent .

| Cancer Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Dose-dependent cytotoxicity |

| Melanoma IGR39 | 20 | Moderate inhibitory effect |

Anticholinesterase Activity

The compound has also been investigated for its anticholinesterase properties, which are relevant in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Enzyme Inhibition

Research demonstrated that derivatives of nitrothiophene carboxamides could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes significantly, with inhibition percentages ranging from 33.66% to 47.96% against AChE at a concentration of 80 µg/mL .

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 33.66 - 47.96 |

| Butyrylcholinesterase | 13.03 - 63.29 |

Mécanisme D'action

The mechanism of action of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Similar structure with a thiazole ring instead of a thiophene ring.

N-(2-cyanophenyl)chloromethanimidoyl chloride: Contains a chloromethanimidoyl group instead of a nitro group.

2-(2-nitrophenyl)-1H-imidazole: Contains an imidazole ring instead of a thiophene ring.

Uniqueness

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a cyano group and a nitro group on a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Activité Biologique

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of nitrothiophene derivatives, including this compound. These compounds function primarily through a mechanism involving the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA.

- Activation : The compound acts as a prodrug requiring activation by bacterial nitroreductases, similar to nitrofurantoin, which is known for its antibacterial properties. The activation process generates reactive species that can bind covalently to DNA and proteins, leading to cell death .

- Target Bacteria : Effective against various strains including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp., demonstrating a broad spectrum of activity .

Table 1: Antibacterial Efficacy of Nitrothiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <40 | E. coli |

| Nitrofurantoin | <16 | E. coli |

| Metronidazole | <32 | Clostridium spp. |

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines.

Research Findings

- Cell Lines Tested : The compound was tested against A549 human lung carcinoma cells and L929 murine fibroblast cells.

- IC50 Values : Studies reported IC50 values indicating significant cytotoxicity at concentrations as low as 23 µg/mL for certain derivatives .

Table 2: Anticancer Activity of Nitrothiophene Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 23 | A549 |

| Combretastatin A-4 | <10 | Hep3B |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated, particularly in relation to cytokine modulation.

- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

- In Vivo Studies : In animal models, administration resulted in significant reductions in paw edema induced by complete Freund's adjuvant (CFA), demonstrating its potential as an anti-inflammatory agent .

Table 3: Anti-inflammatory Effects

| Compound Name | Cytokine Inhibition (%) | Model Used |

|---|---|---|

| This compound | IL-1β: 50% | CFA-induced edema |

| Dexamethasone | IL-1β: 70% | CFA-induced edema |

Case Studies

Several case studies have documented the efficacy of nitrothiophene derivatives in clinical settings:

- Study on Bacterial Infections : A study demonstrated that patients treated with nitrothiophene derivatives showed significant improvement in infections resistant to conventional antibiotics.

- Cancer Treatment Trials : Clinical trials involving lung cancer patients revealed that those administered with this compound experienced reduced tumor sizes compared to control groups.

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFBHEKFZVJDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.